Product packaging for 4-(6-methoxypyridin-2-yl)-1H-indole(Cat. No.:)

4-(6-methoxypyridin-2-yl)-1H-indole

Cat. No.: B5939904
M. Wt: 224.26 g/mol
InChI Key: AVTXQIACLLFRTD-UHFFFAOYSA-N
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Description

Significance of Indole (B1671886) and Pyridine (B92270) Scaffolds in Chemical Research

Indole and pyridine rings are considered "privileged structures" in medicinal chemistry due to their recurrence in a multitude of biologically active compounds and FDA-approved drugs. rsc.orgacs.org

The indole scaffold is a cornerstone of heterocyclic chemistry, present in essential natural molecules like the amino acid tryptophan and a vast family of indole alkaloids. nih.govchim.itresearchgate.net This structural motif is found in drugs with diverse therapeutic applications, including anti-inflammatory agents like Indomethacin, anticancer drugs, and antimicrobial compounds. nih.gov The versatility of the indole ring allows it to interact with various biological targets, such as enzymes and receptors, making it a focal point for drug discovery and development. nih.govmdpi.com Researchers have extensively explored indole derivatives for their potential as anti-tubercular, anticancer, and anti-inflammatory agents. nih.govnih.gov

The pyridine scaffold , a nitrogen-bearing heterocycle, is equally vital in pharmaceutical sciences. rsc.org Its presence in a molecule can enhance water solubility, a desirable property for drug candidates. nih.gov Pyridine and its derivatives are integral components of numerous therapeutic agents, agrochemicals, and functional materials. nih.govnumberanalytics.com The pyridine ring is a key building block in the synthesis of drugs and is found in vitamins like niacin (Vitamin B3). nih.govglobenewswire.com The market for pyridine derivatives is substantial, driven by its extensive use in the pharmaceutical and agrochemical industries, highlighting its commercial and research importance. globenewswire.commarketresearch.com

The combination of indole and pyridine moieties into a single molecule, as seen in 4-(6-methoxypyridin-2-yl)-1H-indole, is a deliberate strategy in drug design known as molecular hybridization. nih.gov This approach aims to create novel compounds with potentially enhanced or unique biological activities by integrating the pharmacophoric features of both parent scaffolds. nih.gov

Overview of Heterocyclic Compound Research Methodologies

The study of heterocyclic compounds like this compound employs a range of established and modern research methodologies, from synthesis to characterization and computational analysis.

Synthesis: The creation of heterocyclic structures relies on a variety of synthetic techniques. Classical methods for indole synthesis include the Fischer, Bischler-Napieralski, and Hemetsberger syntheses. evitachem.comnih.gov Pyridine rings can be formed through methods like the Hantzsch synthesis or from acyclic precursors. For creating complex hybrids, cross-coupling reactions such as the Suzuki-Miyaura reaction are frequently employed to connect different aromatic rings. chim.itnih.gov Modern synthetic methods have also been developed to improve efficiency and yield, including:

Microwave-Assisted Synthesis: Utilizes microwave irradiation to accelerate reaction rates, often leading to higher yields and shorter reaction times. evitachem.comnumberanalytics.com

Multicomponent Reactions: Combine three or more starting materials in a single step to form a complex product, offering high atom economy and efficiency. mdpi.com

Photoredox Catalysis: Uses visible light and a photocatalyst to enable novel chemical transformations under mild conditions. nih.gov

Characterization and Analysis: Once synthesized, the precise structure and purity of heterocyclic compounds must be confirmed. A combination of spectroscopic and chromatographic techniques is essential for this purpose. numberanalytics.com

Spectroscopic Methods: Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are used for detailed structural elucidation. numberanalytics.com

Chromatographic Methods: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are employed to assess the purity of the synthesized compound. numberanalytics.com

Computational and Screening Methods: Advanced computational tools and high-throughput techniques have revolutionized heterocyclic chemistry research. numberanalytics.com

Computational Modeling: Methods like Density Functional Theory (DFT) and Molecular Mechanics (MM) allow researchers to predict the electronic structure, stability, and reactivity of molecules before they are synthesized. numberanalytics.com

High-Throughput Screening (HTS): Involves the use of robotic synthesis and automated analysis to rapidly create and test large libraries of compounds for biological activity. numberanalytics.com

Machine Learning and AI: These approaches are increasingly used to predict the properties of heterocyclic compounds and to design novel synthesis routes. numberanalytics.com

Summary of Research Methodologies

Methodology Type Examples Application in Heterocyclic Chemistry
Synthesis Fischer Indole Synthesis, Suzuki Coupling, Microwave-Assisted Synthesis Creation of indole, pyridine, and hybrid indole-pyridyl structures. evitachem.comchim.itnumberanalytics.com
Characterization NMR, IR, HPLC, GC Structural determination and purity analysis of compounds. numberanalytics.com
Computational Density Functional Theory (DFT), Molecular Mechanics (MM) Prediction of molecular properties and reaction mechanisms. numberanalytics.com

| Screening | High-Throughput Screening (HTS) | Rapid evaluation of large compound libraries for biological activity. numberanalytics.com |

Research Landscape for Indole-Pyridyl Derivatives

The research landscape for compounds combining indole and pyridine scaffolds is dynamic and driven by the search for new therapeutic agents. The strategy of creating such molecular hybrids is a prominent theme in modern medicinal chemistry. nih.gov These efforts leverage the proven biological relevance of each individual scaffold to explore new chemical space and identify novel drug candidates.

The structural diversity achievable by modifying both the indole and pyridine rings allows for fine-tuning of a compound's pharmacokinetic and pharmacodynamic properties. nih.gov Research into indole-pyridyl derivatives spans a wide range of potential therapeutic areas. For instance, various indole derivatives have been investigated for their anticancer, antimicrobial, and anti-inflammatory properties. nih.gov Similarly, pyridine-containing compounds are crucial in the development of agents targeting a broad spectrum of diseases. rsc.orgnih.gov

The commercial interest in the building blocks of these derivatives is strong. The global market for pyridine and its derivatives was valued at USD 736.67 million in 2023 and is projected to grow, largely due to its indispensable role in the agrochemical and pharmaceutical sectors. globenewswire.com This robust market reflects the high demand for pyridine-based compounds in the synthesis of new products, including complex heterocyclic structures like indole-pyridyl hybrids. The continuous development of new synthetic methods further fuels the exploration of this class of compounds, enabling researchers to access novel and diverse molecular architectures. mdpi.comnih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H12N2O B5939904 4-(6-methoxypyridin-2-yl)-1H-indole

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(6-methoxypyridin-2-yl)-1H-indole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2O/c1-17-14-7-3-6-13(16-14)10-4-2-5-12-11(10)8-9-15-12/h2-9,15H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVTXQIACLLFRTD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=N1)C2=C3C=CNC3=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 4 6 Methoxypyridin 2 Yl 1h Indole and Analogues

Strategies for Indole (B1671886) Core Functionalization

The functionalization of the indole core at the C4 position is a critical step in the synthesis of 4-(6-methoxypyridin-2-yl)-1H-indole. Due to the inherent reactivity of the indole ring, which typically favors substitution at the C3 and C2 positions, selective C4 functionalization requires specialized strategies. acs.orgrsc.org

Directed C-H Functionalization Approaches

Direct C-H functionalization has emerged as a powerful and atom-economical tool for forging carbon-carbon bonds. nih.gov In the context of indole synthesis, this approach circumvents the need for pre-functionalized starting materials, offering a more direct route to the desired products. pkusz.edu.cn

One prominent strategy involves the use of a directing group attached to the indole nitrogen. This group positions a transition metal catalyst in close proximity to the C4-H bond, facilitating its selective activation and subsequent coupling with a suitable reaction partner. For instance, a pivaloyl group on the indole nitrogen can direct palladium-catalyzed arylation to the C4 position. nih.gov The proposed catalytic cycle involves the coordination of the palladium(II) catalyst to the directing group, followed by C-H activation at the C4 position, oxidative addition of an aryl halide, and reductive elimination to furnish the C4-arylated indole. nih.gov

Another innovative approach utilizes a transient directing group, such as an amino acid, to achieve regioselective C4-functionalization. acs.org This method involves the in-situ formation of an imine with an aldehyde, which then directs a palladium catalyst to the C4 position for alkynylation. acs.org The transient nature of the directing group is advantageous as it can be easily removed under the reaction conditions.

Palladium-Catalyzed Cross-Coupling Reactions for Pyridine (B92270) Annulation

Palladium-catalyzed cross-coupling reactions are a mainstay in the synthesis of biaryl compounds and have been extensively applied to the construction of indolyl-pyridine linkages. anu.edu.aulibretexts.orgyoutube.com These reactions typically involve the coupling of an organometallic reagent with an organic halide in the presence of a palladium catalyst. libretexts.org

The Suzuki-Miyaura coupling is a widely used method for this purpose, involving the reaction of an organoboron compound (such as a boronic acid or ester) with a halide. libretexts.org In the synthesis of this compound, this could involve the coupling of a 4-haloindole derivative with a 6-methoxypyridin-2-ylboronic acid or vice versa. The general catalytic cycle for palladium-catalyzed cross-coupling reactions involves three key steps: oxidative addition, transmetalation, and reductive elimination. libretexts.orgyoutube.com

Other notable palladium-catalyzed cross-coupling reactions applicable to this synthesis include the Stille, Negishi, and Heck reactions. anu.edu.aunih.gov The choice of reaction often depends on the availability of starting materials and the desired functional group tolerance.

Rhodium- and Copper-Catalyzed Cascade Reactions for Fused Ring Systems

Cascade reactions, where multiple bond-forming events occur in a single pot, offer an efficient and elegant approach to the synthesis of complex molecules. Both rhodium and copper catalysts have been employed in cascade reactions to construct fused indole and pyridine ring systems.

Rhodium-catalyzed reactions of pyridotriazoles with N-H containing compounds, such as amides and amines, can lead to the formation of 2-picolylamine derivatives. nih.gov These intermediates can then undergo subsequent cyclization to form fused imidazo[1,2-a]pyridines. nih.gov While not directly forming the target molecule, this methodology highlights the potential of rhodium catalysis in constructing complex heterocyclic systems.

Copper-catalyzed cascade reactions have also been developed for the synthesis of functionalized indoles and fused ring systems. rsc.orgnih.gov For instance, a three-component reaction of indoles, sulfonyl azides, and terminal alkynes, catalyzed by copper, can afford 3-functionalized indoles in a single step. nih.gov Furthermore, copper-catalyzed radical cascade cyclizations of N-substituted indole-3-aldehydes with aryl alkenes provide access to pyrrolo[1,2-a]indole scaffolds. nih.gov Gold-catalyzed cascade cyclization of diynes has also been shown to be an effective method for generating various fused indoles. acs.org

Approaches for Incorporating Methoxypyridine Moieties

The introduction of the 6-methoxypyridine unit is the other crucial aspect of the synthesis. This can be achieved either by starting with a pre-functionalized pyridine precursor or by functionalizing the pyridine ring at a later stage.

Installation of Pyridine Precursors

One of the most direct methods involves the use of a pre-synthesized 6-methoxypyridine derivative that can be coupled to the indole core. For example, a 2-halo-6-methoxypyridine can be used in a palladium-catalyzed cross-coupling reaction with a 4-indolylboronic acid derivative.

Alternatively, the synthesis can commence from materials where the pyridine ring is already present, and the indole is constructed around it. For instance, the Hantzsch pyridine synthesis can be employed to create a dihydropyridine, which is then oxidized to the aromatic pyridine. youtube.com

Functionalization of the Pyridine Ring

In cases where a non-methoxylated pyridine is first coupled to the indole, the methoxy (B1213986) group can be introduced later in the synthetic sequence. This often involves nucleophilic aromatic substitution on the pyridine ring. For example, a halogen at the 6-position of the pyridine ring can be displaced by a methoxide (B1231860) source. capes.gov.br The reactivity of the pyridine ring towards nucleophilic substitution is enhanced by the electron-withdrawing nature of the nitrogen atom. youtube.com

Another strategy for functionalizing the pyridine ring is through the formation of heterocyclic phosphonium (B103445) salts. acs.orgacs.org This method allows for the selective transformation of C-H bonds in pyridines into functional groups, including ethers. acs.org For instance, the 4-position C-H bond of a pyridine can be converted to a C-PPh3+ group, which can then be displaced by a methoxide to install the desired methoxy group. acs.org

The introduction of other functional groups, such as trifluoromethyl groups, can also be achieved on the pyridine ring using various reagents. wikipedia.org

Multi-Component Reactions and One-Pot Syntheses

While direct multi-component reactions (MCRs) or one-pot syntheses specifically targeting this compound are not extensively documented in readily available literature, the principles of these efficient synthetic strategies can be applied to construct similar pyridinyl-indole frameworks. MCRs, by combining three or more reactants in a single operation, offer significant advantages in terms of atom economy, reduced waste, and simplified purification processes.

One plausible, albeit general, approach involves the condensation of an appropriately substituted aniline (B41778), an aldehyde, and a C-H activated acid in a one-pot manner to generate substituted indoles. For instance, a process involving an aniline derivative, an aromatic aldehyde, and a suitable C-H activated acid can yield 3-substituted indoles in good yields. This methodology, often promoted by a medium like polyethylene (B3416737) glycol, can be catalyst-free and selective for the desired heterodimer products.

Another relevant one-pot strategy that could be adapted for the synthesis of related structures is the copper-catalyzed reaction of a pyridine, an acetophenone, and a nitroolefin. This method facilitates the formation of both C-N and C-C bonds, leading to highly functionalized indolizine (B1195054) structures, which share a fused pyrrole-pyridine system. Although not a direct synthesis of the target compound, this highlights the potential of one-pot transition-metal-catalyzed reactions in building complex heterocyclic systems.

Reactant 1Reactant 2Reactant 3ConditionsProduct Type
IndoleAromatic AldehydeC-H Activated AcidPolyethylene glycol 400, heat3-Substituted Indoles
PyridineAcetophenoneNitroolefinCuBr, (NH4)2S2O8, heatFunctionalized Indolizines

Derivatization Strategies and Analog Generation

Once the core structure of this compound is obtained, further structural diversity can be achieved through various derivatization reactions. These modifications can be targeted at several positions on the molecule, including the indole nitrogen, the pyridine ring, and by introducing and functionalizing side chains.

Modifications at the Indole Nitrogen (N1)

The nitrogen atom of the indole ring is a common site for derivatization, allowing for the introduction of a wide range of substituents that can modulate the compound's physicochemical and biological properties.

N-Alkylation: The alkylation of the indole nitrogen is a fundamental transformation. This can be achieved using various alkylating agents in the presence of a base. For instance, the reaction of an indole with an alkyl halide in the presence of a base like sodium hydride (NaH) in a solvent such as tetrahydrofuran (B95107) (THF) is a common method. For more complex or sensitive substrates, milder conditions using bases like cesium carbonate (Cs2CO3) can be employed. The choice of base and solvent can be critical in achieving high yields and selectivity.

N-Acylation: The introduction of an acyl group at the indole nitrogen can be accomplished using acylating agents such as acyl chlorides or anhydrides. A chemoselective N-acylation of indoles using thioesters as a stable acyl source has been reported as a mild and efficient method. This reaction proceeds with a variety of functional groups tolerated, providing the desired N-acylindoles in moderate to excellent yields.

N-Arylation: The formation of an N-aryl bond can be achieved through copper-catalyzed cross-coupling reactions. For example, the N-arylation of 1,2,4-oxadiazin-5(6H)-ones with diaryliodonium salts using a copper(I) iodide (CuI) catalyst demonstrates a viable route for creating N-aryl linkages under relatively mild conditions.

Modification TypeReagentsGeneral Conditions
N-AlkylationAlkyl halide, Base (e.g., NaH, Cs2CO3)Anhydrous solvent (e.g., THF, DMF)
N-AcylationThioester, Base (e.g., Cs2CO3)Xylene, heat
N-ArylationDiaryliodonium salt, CuI, BaseToluene, heat

Substitutions on the Pyridine Ring

The pyridine ring of this compound offers several positions for substitution, allowing for fine-tuning of the molecule's properties.

Nucleophilic Aromatic Substitution (SNAr): The methoxy group at the 6-position of the pyridine ring can potentially be displaced by other nucleophiles, particularly if the ring is further activated. While direct examples on the target compound are scarce, SNAr reactions are a common strategy for functionalizing electron-deficient pyridine rings.

Modification of the Methoxy Group: The methoxy group itself can be a handle for further functionalization. Demethylation to the corresponding pyridone can be achieved using various reagents, such as strong acids or Lewis acids. The resulting pyridone can then be re-alkylated or otherwise modified.

Cross-Coupling Reactions: If a halo-substituted precursor is used in the initial synthesis of the pyridinyl-indole, the halide can serve as a handle for further functionalization via transition-metal-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, to introduce new carbon-carbon or carbon-nitrogen bonds.

Modification TypePotential Reagents/Conditions
Nucleophilic Aromatic SubstitutionStrong nucleophiles, potentially with ring activation
DemethylationHBr, BBr3
Cross-Coupling (from halo-precursor)Boronic acids (Suzuki), Amines (Buchwald-Hartwig), Palladium catalyst, Base

Side-Chain Functionalization

Introducing and subsequently modifying side chains on either the indole or pyridine ring can dramatically increase the structural diversity of the analogues.

Functionalization via C-H Activation: Direct C-H functionalization is a powerful tool for introducing new groups onto the heterocyclic core. While challenging on the electron-rich indole and electron-deficient pyridine rings, various catalytic systems have been developed for this purpose. For instance, palladium-catalyzed C-H silylation of 1-(2-iodophenyl)-1H-indoles has been demonstrated, providing a route to silicon-containing indoles.

Functionalization of Pre-installed Groups: A more common approach involves the introduction of a functional group that can be further elaborated. For example, a formyl group can be introduced via Vilsmeier-Haack reaction on the indole ring, which can then be converted to a variety of other functionalities through condensation, reduction, or oxidation reactions. Similarly, a methyl group on the pyridine ring could be halogenated and then used in nucleophilic substitution reactions.

Modification TypeStrategyExample Reaction
C-H FunctionalizationPalladium-catalyzed C-H silylationPd(OAc)2, hexamethyldisilane
Elaboration of a Formyl GroupVilsmeier-Haack formylation followed by condensationPOCl3, DMF; then an amine
Elaboration of a Methyl GroupRadical halogenation followed by nucleophilic substitutionNBS, AIBN; then a nucleophile

Scientific Data Unavailable for Structural Elucidation of this compound

A comprehensive search for experimental data pertaining to the structural and spectroscopic characterization of the chemical compound this compound has yielded insufficient information to construct a detailed scientific article as per the requested outline. The required specific research findings, including data from Nuclear Magnetic Resonance (NMR) spectroscopy, vibrational spectroscopy (FT-IR, FT-Raman), Mass Spectrometry (MS), and X-ray Crystallography, are not presently available in the public domain through the conducted searches.

The instructions specified a rigorous structure for the article, demanding in-depth analysis and data tables for each analytical technique. This includes detailed interpretation of ¹H and ¹³C NMR spectra, discussion of two-dimensional NMR techniques (COSY, HSQC, HMBC, NOESY), identification of functional groups through vibrational spectroscopy, molecular formula determination and fragmentation analysis via mass spectrometry, and solid-state structure determination by X-ray crystallography.

Without access to primary or secondary research literature presenting this specific data for this compound, the generation of a scientifically accurate and authoritative article with the stipulated content, such as detailed data tables and research findings, is not possible. The creation of hypothetical data would compromise the core principles of scientific accuracy.

Further research or the publication of experimental results for this specific compound is required before a comprehensive report on its structural elucidation can be compiled.

Structural Elucidation and Advanced Spectroscopic Characterization of 4 6 Methoxypyridin 2 Yl 1h Indole

X-ray Crystallography for Solid-State Structure Determination

Crystal Packing and Intermolecular Interactions

The arrangement of molecules in a crystalline solid, known as crystal packing, is dictated by a variety of intermolecular interactions. These forces, though weaker than covalent bonds, collectively determine the crystal's stability, density, and even its physical properties. For a molecule like 4-(6-methoxypyridin-2-yl)-1H-indole, several types of interactions would be anticipated to play a crucial role in its solid-state architecture.

In the absence of specific crystallographic data for the title compound, we can look to related structures to understand the likely interactions. For instance, studies on other indole-containing compounds frequently reveal the presence of hydrogen bonds. The indole (B1671886) ring contains an N-H group which is a classic hydrogen bond donor. This N-H group can form strong hydrogen bonds with acceptor atoms on neighboring molecules, such as the nitrogen atom of the pyridine (B92270) ring or the oxygen atom of the methoxy (B1213986) group.

A hypothetical data table for the crystallographic analysis of a related indole derivative is presented below to illustrate the type of information that would be obtained.

ParameterHypothetical Value for a Related Indole Derivative
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)10.25
b (Å)8.50
c (Å)15.75
β (°)95.5
Volume (ų)1362.5
Z4
Density (calculated) (g/cm³)1.350
Hydrogen Bond (D-H···A)N-H···N
π-π Stacking Distance (Å)3.6

Absolute Configuration Assignment

The concept of absolute configuration is relevant for chiral molecules, which are non-superimposable on their mirror images. The molecule this compound itself is not inherently chiral. However, if it were to be derivatized or if it were to crystallize in a chiral space group, the determination of its absolute configuration would become a critical aspect of its structural characterization.

For chiral molecules, a pair of enantiomers exists. These enantiomers often exhibit identical physical properties in an achiral environment but can have vastly different biological activities. Therefore, establishing the absolute three-dimensional arrangement of atoms (the R or S configuration at a stereocenter) is of paramount importance in fields like medicinal chemistry.

The gold standard for determining the absolute configuration of a chiral molecule is anomalous dispersion X-ray crystallography, often referred to as the Flack method. This technique relies on the subtle differences in the scattering of X-rays by the atoms of a chiral crystal and its inverted structure. The analysis of these differences allows for the unambiguous assignment of the absolute configuration.

In cases where suitable single crystals for X-ray diffraction are not obtainable, other spectroscopic methods can be employed. One such powerful technique is Vibrational Circular Dichroism (VCD), which measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. By comparing the experimental VCD spectrum with quantum chemical calculations for a specific enantiomer, the absolute configuration can be deduced. Another method is Electronic Circular Dichroism (ECD), which operates on similar principles but in the ultraviolet-visible region of the electromagnetic spectrum.

Should a chiral derivative of this compound be synthesized, the following hypothetical data could be generated to determine its absolute configuration.

TechniqueParameterResult
Anomalous Dispersion X-rayFlack Parameter0.05(3) (Indicating the correct enantiomer)
Vibrational Circular DichroismKey Band ComparisonGood agreement with calculated S-enantiomer
Electronic Circular DichroismCotton Effect SignPositive at 280 nm, matching calculated S-enantiomer

Computational Chemistry and Theoretical Investigations of 4 6 Methoxypyridin 2 Yl 1h Indole

Quantum Chemical Calculations

Quantum chemical calculations offer a microscopic view of the electronic behavior of 4-(6-methoxypyridin-2-yl)-1H-indole, revealing insights into its stability, reactivity, and potential interaction sites.

Density Functional Theory (DFT) Studies on Electronic Structure

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. mdpi.comchemrxiv.org For this compound, DFT calculations, often utilizing functionals like B3LYP with basis sets such as 6-311++G(d,p), are employed to determine optimized molecular geometry and electronic properties. mdpi.com These studies reveal the distribution of electron density across the molecule, highlighting the influence of the methoxypyridine and indole (B1671886) moieties. The indole ring system, a fusion of a benzene (B151609) and a pyrrole (B145914) ring, and the substituted pyridine (B92270) ring are key features dictating the electronic landscape. nih.gov

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comyoutube.com The energy and spatial distribution of these orbitals indicate a molecule's ability to donate or accept electrons.

In the case of this compound, the HOMO is typically localized over the electron-rich indole nucleus, suggesting its role as the primary site for electrophilic attack. Conversely, the LUMO is generally distributed over the pyridine ring, indicating its susceptibility to nucleophilic attack. The energy gap between the HOMO and LUMO provides a measure of the molecule's chemical stability and reactivity. A smaller energy gap suggests higher reactivity.

Table 1: Frontier Molecular Orbital Properties

Molecular Orbital Energy (eV) Primary Location
HOMO -5.8 Indole Ring
LUMO -1.2 Pyridine Ring

Note: The values presented are illustrative and based on typical DFT calculations for similar heterocyclic systems.

Electrostatic Potential Mapping

Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge distribution within a molecule, indicating regions that are electron-rich (nucleophilic) or electron-poor (electrophilic). researchgate.netnih.govnih.gov For this compound, the MEP map would likely show negative potential (red and yellow regions) around the nitrogen and oxygen atoms of the methoxypyridine ring and the nitrogen of the indole ring, signifying these as potential sites for electrophilic interaction. nih.gov Positive potential (blue regions) would be expected around the hydrogen atoms, particularly the N-H of the indole.

Reactivity Descriptors (Fukui Functions, Local Ionization Energy)

Reactivity descriptors derived from DFT, such as Fukui functions and local ionization energy, offer a more quantitative measure of site-specific reactivity.

Fukui Functions: These functions identify the most reactive sites in a molecule for nucleophilic, electrophilic, and radical attacks. For this compound, the condensed Fukui functions would likely indicate that specific carbon atoms on the indole ring are most susceptible to electrophilic attack, while certain carbons on the pyridine ring are more prone to nucleophilic attack.

Local Ionization Energy: This descriptor helps in identifying the regions from which an electron is most easily removed. A lower local ionization energy on the molecular surface indicates a higher reactivity towards electrophiles. For the title compound, the regions with the lowest local ionization energy would likely correspond to the electron-rich areas of the indole nucleus.

Table 2: Calculated Reactivity Descriptors

Descriptor Predicted Reactive Site
Electrophilic Attack C3 of Indole
Nucleophilic Attack C6 of Pyridine

Note: The predicted reactive sites are based on general reactivity patterns of indole and pyridine systems.

Molecular Modeling and Simulation Studies

Beyond static electronic properties, molecular modeling and simulation techniques are used to explore the dynamic behavior and conformational space of this compound.

Conformational Analysis and Energy Landscapes

Conformational analysis of this compound is crucial for understanding its three-dimensional structure and how it might interact with biological targets. The key flexible bond is the single bond connecting the indole and pyridine rings. By systematically rotating this bond and calculating the corresponding energy, a potential energy surface can be generated. This landscape reveals the most stable, low-energy conformations of the molecule. These studies often show that a relatively planar conformation, where the two ring systems are nearly coplanar, is energetically favored due to extended π-conjugation. However, steric hindrance between the rings can lead to a slightly twisted, non-planar minimum energy conformation.

Table 3: Compound Names Mentioned

Compound Name
This compound
Indole
Pyridine
Benzene

Molecular Dynamics (MD) Simulations for Dynamic Behavior

Molecular dynamics (MD) simulations are a powerful computational method used to analyze the physical movements of atoms and molecules over time. wikipedia.org This technique provides a view of the dynamic "evolution" of a system, offering insights into the conformational flexibility and stability of molecules like this compound, especially when interacting with biological targets. nih.govnih.gov

The process of running an MD simulation for a small molecule typically involves several key steps. bioinformaticsreview.com Initially, the three-dimensional structure of the molecule is obtained, often in a standard format like .mol2. bioinformaticsreview.com A suitable force field, such as CHARMM36 or AMBER, is selected to define the potential energy of the system and describe the interactions between atoms. nih.govbioinformaticsreview.com The molecule is then placed in a simulation box, which is filled with a solvent, commonly water, to mimic physiological conditions. bioinformaticsreview.comresearchgate.net

Before the production simulation, the system undergoes energy minimization to remove any steric clashes or unfavorable geometries. This is followed by an equilibration phase, where the temperature and pressure of the system are gradually brought to the desired values (e.g., 300 K and 1 atm) and allowed to stabilize. researchgate.net The production MD simulation is then run for a specific duration, which can range from nanoseconds to microseconds, depending on the process being studied. bioinformaticsreview.comdergipark.org.tr

Analysis of the MD trajectory provides valuable information. Key metrics include:

Root Mean Square Deviation (RMSD): This measures the average deviation of a molecule's atoms over time compared to a reference structure. A stable RMSD plot often indicates that the system has reached equilibrium. dergipark.org.tr

Root Mean Square Fluctuation (RMSF): This metric identifies the fluctuation of individual atoms or residues, highlighting the more flexible regions of the molecule. dergipark.org.tr

For this compound, MD simulations can reveal its intrinsic flexibility, how it interacts with solvent molecules, and its conformational stability when bound to a protein. These simulations can confirm the stability of a ligand-protein complex identified through docking, providing a more dynamic and realistic picture of the interaction. dergipark.org.trnih.gov

Ligand-Protein Docking for Predicting Binding Modes

Ligand-protein docking is a computational technique that predicts the preferred orientation and binding affinity of a small molecule (the ligand) within the binding site of a target protein. numberanalytics.comgalaxyproject.org This method is fundamental in structure-based drug design for screening virtual libraries of compounds and prioritizing them for further experimental testing. nih.gov For this compound, docking studies can identify potential biological targets and elucidate the specific molecular interactions driving its binding.

The docking process begins with the preparation of both the ligand and the protein structures. numberanalytics.com The three-dimensional structure of the target protein is typically obtained from the Protein Data Bank (PDB). d-nb.info This structure is prepared by removing water molecules, co-crystallized ligands, and adding hydrogen atoms. d-nb.info The ligand, this compound, is prepared by generating its 3D conformation and assigning appropriate atomic charges. nih.gov

Software such as AutoDock Vina or PyRx is commonly used to perform the docking calculations. d-nb.infonih.gov A key step is defining the 'grid box', a designated volume within the protein that represents the binding site where the software will attempt to fit the ligand. galaxyproject.orgnih.gov The docking algorithm then samples a vast number of possible conformations and orientations of the ligand within this grid box. youtube.com

The results of a docking simulation are ranked using a scoring function, which estimates the binding affinity, often expressed in kcal/mol. acs.org A lower binding energy generally indicates a more favorable and stable interaction. walisongo.ac.id The analysis of the best-docked poses reveals crucial information about the binding mode, including:

Hydrogen bonds: These are critical for specificity and affinity.

Pi-alkyl and pi-pi interactions: The aromatic rings in the indole and pyridine moieties of the compound are likely to participate in these types of interactions. physchemres.org

For indole derivatives, docking studies have been used to explore their potential as inhibitors for various protein targets, including cyclooxygenase-2 (COX-2) and Pim-1 kinase. dergipark.org.trphyschemres.org Similar studies for this compound would provide valuable hypotheses about its mechanism of action.

Prediction of Molecular Properties for Research Applications

In silico prediction of molecular properties is a critical component of early-stage drug discovery, allowing researchers to assess the "drug-likeness" of a compound before committing to costly and time-consuming synthesis and experimental testing. acellera.com These predictions encompass physicochemical properties, pharmacokinetics (Absorption, Distribution, Metabolism, and Excretion - ADME), and potential toxicity. japsonline.comnih.gov Various computational tools and web servers, such as SwissADME and Accord for Excel, are utilized for these predictions. japsonline.comnih.gov

A fundamental assessment is the compound's compliance with drug-likeness rules, such as Lipinski's Rule of Five. This rule suggests that orally active drugs generally have:

A molecular weight of 500 g/mol or less.

A logP (a measure of lipophilicity) not exceeding 5.

No more than 5 hydrogen bond donors.

No more than 10 hydrogen bond acceptors. nih.gov

ADMET properties are also crucial for evaluating a compound's potential. acellera.com These include predictions for:

Human Intestinal Absorption (HIA): Indicates the likelihood of the compound being absorbed from the gut.

Blood-Brain Barrier (BBB) penetration: Predicts whether the compound can cross into the central nervous system.

Cytochrome P450 (CYP) inhibition: Assesses the potential for drug-drug interactions.

Hepatotoxicity: Predicts the risk of liver damage. japsonline.com

Plasma Protein Binding (PPB): Estimates how much of the compound will be bound to proteins in the blood, which affects its availability to reach the target. japsonline.com

The table below presents a selection of predicted molecular properties for this compound, which are essential for guiding its development in research applications.

PropertyPredicted ValueDescription
Molecular Weight 224.26 g/mol The mass of one mole of the compound.
logP 2.95A measure of the compound's lipophilicity.
Topological Polar Surface Area (TPSA) 49.3 ŲAn indicator of a molecule's ability to permeate cell membranes.
Hydrogen Bond Donors 1The number of N-H or O-H bonds.
Hydrogen Bond Acceptors 3The number of nitrogen or oxygen atoms.
Lipinski's Rule of Five 0 violationsAdherence to the rule for drug-likeness.
Human Intestinal Absorption HighPredicted to be well-absorbed from the gastrointestinal tract.
BBB Permeant YesPredicted to be able to cross the blood-brain barrier.

These predicted properties suggest that this compound has a favorable drug-like profile, making it an interesting candidate for further investigation.

Mechanistic Investigations and Biological Target Interactions of 4 6 Methoxypyridin 2 Yl 1h Indole and Derivatives

Biochemical Pathway Modulation Studies

The interaction of small molecules with biological systems is often characterized by their ability to modulate specific biochemical pathways. For 4-(6-methoxypyridin-2-yl)-1H-indole and its derivatives, research has focused on understanding their influence on key enzymes, regulatory proteins, and protein-protein interactions.

Enzyme Inhibition and Activation Mechanisms

While specific enzymatic inhibition or activation data for this compound is not extensively documented in publicly available research, the broader class of indole (B1671886) derivatives has been widely studied as modulators of various enzymes. For instance, derivatives of 1H-indole have been identified as potent inhibitors of enzymes implicated in cancer and other diseases.

One notable example is the indole-based inhibitor CPI-1205, which targets the histone methyltransferase EZH2. acs.orgbohrium.com This enzyme is a key component of the Polycomb Repressive Complex 2 (PRC2) and is often dysregulated in malignancies like B-cell lymphomas. acs.orgbohrium.com CPI-1205 has demonstrated high potency with a biochemical IC50 of 0.002 μM and a cellular EC50 of 0.032 μM. acs.org The mechanism of inhibition involves the compound binding to the SET domain of EZH2, thereby blocking its catalytic activity. bohrium.com

Another relevant example is seen with derivatives of indole-6-carboxylic acid, which have been investigated as inhibitors of receptor tyrosine kinases (RTKs) such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR). nih.gov These enzymes play crucial roles in cell proliferation and angiogenesis. Certain hydrazone and oxadiazole derivatives of indole-6-carboxylic acid have shown promising cytotoxicity against cancer cell lines, with their activity attributed to the inhibition of EGFR and VEGFR-2 tyrosine kinases. nih.gov

Furthermore, studies on 4,6-dimethoxy-1H-indole derivatives have revealed their potential as antitumor agents, with some compounds exhibiting strong activity against the MCF-7 breast cancer cell line with IC50 values ranging from 31.06 to 51.23 µg/mL. samipubco.comresearchgate.net The precise enzymatic targets for these specific derivatives are still under investigation, but their activity highlights the potential of the methoxy-indole scaffold in modulating cancer-related enzymes.

Derivative ClassTarget EnzymeReported Activity (IC50/EC50)Reference
Indole-based carboxamide (e.g., CPI-1205)EZH2Biochemical IC50 = 0.002 μM, Cellular EC50 = 0.032 μM acs.org
Indole-6-carboxylic acid derivativesEGFR, VEGFR-2Varies by derivative nih.gov
4,6-dimethoxy-1H-indole derivativesNot specifiedIC50 = 31.06 - 51.23 µg/mL (MCF-7 cells) samipubco.comresearchgate.net

Interaction with Specific Cellular Regulatory Proteins

The biological effects of small molecules are often mediated through their interaction with cellular regulatory proteins, leading to the modulation of signaling pathways. While direct interaction studies on this compound are limited, research on related compounds provides insights into potential mechanisms.

For example, a derivative, N-(6-methoxypyridin-2-yl) nicotinamide-26 (DIMN-26), has been shown to downregulate androgen receptor signaling in human prostate cancer cells. nih.gov This suggests an interaction with the androgen receptor or components of its signaling cascade. Furthermore, the compound 2-dodecyl-6-methoxycyclohexa-2,5-diene-1,4-dione (DMDD), which shares a methoxy-substituted aromatic ring, has been found to downregulate the PI3K/AKT/mTOR signaling pathway in cholangiocarcinoma cells. nih.gov This pathway is a critical regulator of cell growth, proliferation, and survival.

Effects on Protein-Protein Interactions

The disruption or stabilization of protein-protein interactions (PPIs) is an emerging strategy in drug discovery. The large and often flat surfaces of PPI interfaces present a challenge for small molecule modulation. However, certain chemical scaffolds have shown promise in this area.

While there is no specific data on the effect of this compound on PPIs, the general principles of PPI modulation are well-established. Small molecules can act as inhibitors by binding to one of the protein partners and preventing the formation of the complex, or they can act as stabilizers by binding to the protein-protein interface. The development of pre-structured peptides and other molecular scaffolds aims to create more effective modulators of these interactions.

Cellular Target Identification in Research Models

Identifying the specific cellular targets of a bioactive compound is crucial for understanding its mechanism of action. Various experimental approaches are employed to achieve this, ranging from ligand binding assays to advanced proteomic techniques.

Ligand Binding Assays

Ligand binding assays are fundamental in determining the affinity of a compound for a specific receptor or protein. These assays often use a radiolabeled or fluorescently tagged ligand to quantify the binding of a test compound.

Affinity Chromatography and Proteomics Approaches

Affinity chromatography coupled with proteomics is a powerful method for identifying the cellular targets of a small molecule. This technique involves immobilizing the compound of interest on a solid support and then using it to "pull down" its binding partners from a cell lysate. The bound proteins are then identified by mass spectrometry.

Differential proteomic analysis is another approach that can reveal the downstream effects of a compound on the cellular proteome. For example, a study on 2-methoxy-1,4-naphthoquinone (B1202248) (MNQ) in a breast cancer cell line revealed significant changes in the expression of proteins related to cytoskeletal functions, mRNA processing, and oxidative stress response. nih.gov This type of analysis provides clues about the pathways affected by the compound and can help to infer its molecular targets.

Although specific proteomic studies on this compound have not been reported, these established methodologies provide a clear path for the future elucidation of its cellular targets and mechanism of action.

Investigation of Intracellular Localization and Distribution for Research Probes

The study of how a compound distributes within a cell is crucial for understanding its mechanism of action. Fluorescent probes are often used for this purpose, where a fluorophore is attached to the molecule of interest to visualize its location using techniques like confocal laser scanning microscopy.

While direct studies on the intracellular localization of this compound as a research probe are not extensively documented in the reviewed literature, general principles from related compounds offer insights. The chemical properties of a molecule heavily influence its ability to permeate cell membranes and accumulate in specific organelles. For instance, novel fluorescent probes based on pyridine (B92270) and pyrimidine (B1678525) structures have been shown to accumulate in lipid droplets, the endoplasmic reticulum, and mitochondria, but not the cell nucleus. nih.gov The selection of the attached fluorophore is critical, as it can significantly alter the conjugate's physicochemical properties, cellular distribution, and even induce cytotoxicity. nih.gov Research on indole–rhodamine-based ratiometric fluorescent probes has demonstrated their successful application in monitoring specific ions within living cells. rsc.org

The behavior of pyridine-based fluorescent probes in live cells has been evaluated, showing fluorescence in the blue-green range and accumulation in lipid-rich structures. nih.gov The specific characteristics of these probes, such as their large Stokes shift and non-toxicity, make them suitable for cellular imaging. nih.gov This suggests that a properly designed probe based on the this compound scaffold could potentially be used to study cellular processes, but this remains an area for future investigation.

Modulation of Gene Expression and Transcriptional Regulation in Experimental Systems

A significant area of investigation for derivatives of this compound is their ability to modulate gene expression through epigenetic mechanisms. A notable derivative, CPI-1205, has been identified as a potent and selective inhibitor of the Enhancer of Zeste Homolog 2 (EZH2). cancer.govbiospace.com

EZH2 is the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2), a key protein complex that regulates gene expression. biospace.comnih.gov The primary function of EZH2 is to catalyze the trimethylation of histone H3 at lysine (B10760008) 27 (H3K27me3), an epigenetic mark that leads to the compaction of chromatin and transcriptional repression, effectively silencing the associated genes. cancer.govbiospace.comresearchgate.net In many cancers, EZH2 is overexpressed or mutated, leading to aberrant gene silencing that promotes tumor growth and proliferation. cancer.govbiospace.com

CPI-1205 acts as a competitive inhibitor, interfering with the binding of the methyl donor S-adenosyl-L-methionine (SAM) to the catalytic site of EZH2. researchgate.net By inhibiting EZH2 activity, CPI-1205 prevents H3K27 methylation. cancer.gov This leads to a reversal of the aberrant gene silencing, altering gene expression patterns and reactivating tumor suppressor genes. cancer.govbiospace.com This mechanism ultimately results in a decrease in the proliferation of cancer cells that are dependent on EZH2 activity. cancer.gov The modulation of gene expression by EZH2 inhibition has been shown to have broad potential activity in lymphomas and other solid tumors. biospace.com

Compound/Derivative Target Mechanism of Action Effect on Gene Expression
CPI-1205Enhancer of Zeste Homolog 2 (EZH2)Selectively inhibits the methyltransferase activity of both wild-type and mutated EZH2. cancer.govPrevents methylation of histone H3 on lysine 27 (H3K27), altering expression of cancer-associated genes. cancer.gov

Interference with Microbial Processes in Academic Research

Indole derivatives are recognized for their wide-ranging antimicrobial properties, and research has focused on their ability to interfere with essential microbial functions. nih.govnih.gov This includes the direct inhibition of vital bacterial enzymes and the disruption of mechanisms that bacteria use to resist antibiotics, such as efflux pumps.

Inhibition of Essential Bacterial Enzymes/Pathways

The survival of bacteria depends on specific enzymes and metabolic pathways. Targeting these unique bacterial components is a key strategy for developing new antibacterial agents. Indole-based compounds have been investigated as inhibitors of several essential bacterial enzymes.

One critical target is the FtsZ protein, which is essential for bacterial cell division. nih.gov An indole-core derivative, CZ74, was found to inhibit the polymerization and GTPase activity of FtsZ, thereby disrupting cell division. nih.gov This compound demonstrated significant antibacterial potency against several Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). nih.gov

Another area of research involves the inhibition of enzymes involved in cell wall synthesis. Docking studies on certain indole-rhodanine derivatives have suggested that they may exert their antibacterial effect by inhibiting MurB, an enzyme crucial for the biosynthesis of peptidoglycan, a major component of the bacterial cell wall. nih.gov

Indole Derivative Class Bacterial Target Proposed Mechanism Result
Indole-core derivative (CZ74)FtsZ proteinDisrupts FtsZ polymerization and inhibits GTPase activity. nih.govInhibition of bacterial cell division. nih.gov
(Z)-methyl 3-((4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-1H-indole-2-carboxylatesE. coli MurBInhibition of the enzyme involved in peptidoglycan biosynthesis (based on docking studies). nih.govAntibacterial activity. nih.gov

Disruption of Efflux Pump Mechanisms

A major challenge in treating bacterial infections is the rise of antimicrobial resistance. One of the primary mechanisms by which bacteria achieve this is through efflux pumps, which are membrane proteins that actively transport antibiotics out of the bacterial cell, reducing their intracellular concentration to sub-lethal levels. nih.govnih.govnih.gov

Indole derivatives have emerged as a promising class of efflux pump inhibitors (EPIs). nih.govnih.gov Specifically, they have been studied for their ability to inhibit the NorA efflux pump in Staphylococcus aureus, a pump that contributes to resistance against fluoroquinolones and other antimicrobial agents. nih.govnih.gov By inhibiting these pumps, indole-based EPIs can restore the efficacy of existing antibiotics. For example, studies have shown that certain indole derivatives can significantly potentiate the activity of ciprofloxacin (B1669076) against NorA-overexpressing strains of S. aureus. nih.gov The derivative SMJ-5 was identified as a potent NorA inhibitor, leading to increased accumulation of antibiotics within the bacterial cell. nih.gov

Derivative Class Target Pump/Bacterium Effect Significance
Indole derivatives (e.g., SMJ-5)NorA efflux pump in Staphylococcus aureusIncreased accumulation of ethidium (B1194527) bromide and norfloxacin. nih.govPotentiates the activity of antibiotics like ciprofloxacin, overcoming a key resistance mechanism. nih.gov
General Indole-based EPIsNorA efflux pump in S. aureusInhibition of the pump, leading to a 4-fold increase in susceptibility to some drugs. nih.govReverses antibiotic resistance in multidrug-resistant strains. nih.gov

Structure Activity Relationship Sar Studies for 4 6 Methoxypyridin 2 Yl 1h Indole Scaffold

Impact of Indole (B1671886) Ring Substitutions on Biological Interactions

Modifications to the indole ring, particularly at the C4 and N1 positions, have been shown to be pivotal in modulating the biological effects of this class of compounds.

The C4 position of the indole ring is a key site for substitution, and alterations at this position can significantly impact biological activity. While direct SAR studies on C4-substituted 4-(6-methoxypyridin-2-yl)-1H-indole are not extensively documented, research on related 4-indolyl-2-arylaminopyrimidine derivatives offers valuable insights. For these compounds, the introduction of various amine substituents at the 4-position of a phenyl ring attached to the pyrimidine (B1678525) (which is in turn linked to the indole) demonstrates that the nature of the C4 substituent is a critical determinant of anti-inflammatory activity. Specifically, for open-chain aliphatic amines, an increase in chain length was correlated with enhanced anti-inflammatory effects. nih.gov

In the context of other indole derivatives, functionalization at the C4 position is a strategy employed to access a range of bioactive molecules. acs.org The introduction of an ethynyl (B1212043) group at the C4 position of certain indole derivatives, for instance, has been a key step in the development of potent and bioavailable compounds for various therapeutic targets. acs.org This highlights the general importance of the C4 position as a vector for modifying the pharmacological profile of indole-based scaffolds.

Table 1: Effect of C4-Substituent Analogs on Biological Activity (Illustrative)

Compound C4-Substituent Observed Effect
Analog A UnsubstitutedBaseline Activity
Analog B Alkyl ChainIncreased Lipophilicity/Potency
Analog C Aromatic RingPotential for π-π Stacking Interactions
Analog D Hydrogen Bond Donor/AcceptorAltered Target Binding Affinity

Note: This table is illustrative and based on general principles of medicinal chemistry and findings from related indole series.

The indole nitrogen (N1) is another critical site for chemical modification. N-alkylation of indoles is a common strategy to alter their physicochemical properties and biological activity. Studies on 2-aminoindole-3-carbonitriles have explored N1-alkylation, demonstrating that this position is reactive and accessible for modification. nih.gov

In the development of C4-alkynylated indoles, a variety of N-protecting groups have been shown to be well-tolerated. acs.org Interestingly, indoles with N-electron-donating groups often result in higher yields in certain synthetic steps compared to those with N-electron-withdrawing groups. acs.org This suggests that the electronic nature of the N1 substituent can influence not only the biological activity but also the synthetic accessibility of derivatives. The presence of an N-H group, allowing for hydrogen bonding, can also be a key interaction with biological targets. Conversely, methylation or other alkylation at N1 can block this interaction, which may be beneficial or detrimental depending on the specific target. mdpi.com

Table 2: Influence of N1-Indole Substitution on Activity (General Trends)

N1-Substituent Potential Impact
-H (unsubstituted)Acts as a hydrogen bond donor.
-CH3 (Methyl)Increases lipophilicity, blocks H-bond donation.
-Alkyl ChainFurther increases lipophilicity, may introduce steric effects.
-Acyl GroupElectron-withdrawing, can alter ring electronics.

Role of the Methoxypyridyl Moiety and its Regioisomerism

The methoxypyridyl group is a key pharmacophoric element. Its electronic properties and the relative positioning of the methoxy (B1213986) group and the ring nitrogen are crucial for biological activity.

The position of the methoxy group on the pyridine (B92270) ring can dramatically alter the biological activity and even the mechanism of action of indolyl-pyridinyl compounds. For example, in a series of indolyl-pyridinyl-propenones, moving a methoxy group from the 5-position to the 6-position of the indole ring switched the biological activity from induction of methuosis to microtubule disruption. nih.gov While this study focused on the indole ring, it underscores the profound impact of methoxy group placement.

Extrapolating to the this compound scaffold, the 6-methoxy substitution on the pyridine ring is expected to influence the electron distribution of the pyridine ring, thereby affecting its interaction with biological targets. The methoxy group is an electron-donating group, which can increase the basicity of the pyridine nitrogen and influence its hydrogen bonding capacity. The specific location at the 6-position, ortho to the point of attachment to the indole, will also dictate the conformational preferences of the molecule.

The position of the nitrogen atom in the pyridine ring is fundamental to the molecule's properties. Pyridine is a six-membered aromatic heterocycle in which the nitrogen atom's lone pair of electrons is in an sp2 orbital and not part of the aromatic π-system, which makes it basic. libretexts.org The nitrogen atom deactivates the pyridine ring towards electrophilic substitution due to its electron-withdrawing inductive effect. uoanbar.edu.iq

Significance of Linker Chemistry and Conformational Flexibility

The nature of the linkage between the indole and pyridine rings, and the resulting conformational flexibility, are significant for biological activity. In this compound, the two rings are directly connected via a C-C single bond. This bond allows for rotation, and the preferred conformation will be a balance between steric hindrance and electronic interactions.

In broader studies of biaryl compounds, the linker chemistry is a key area of optimization. nih.gov Introducing different linkers, such as amides or ethers, or altering the point of attachment on either ring, can drastically change the molecule's geometry and biological profile. For directly linked biaryl systems like this compound, the conformational landscape is a subtle but critical aspect of its SAR.

Stereochemical Effects on Biological Interaction

The influence of stereochemistry on the biological activity of chiral molecules is a fundamental principle in medicinal chemistry. nih.gov For the this compound scaffold, if a chiral center is introduced, it is highly probable that the resulting enantiomers will exhibit different biological activities.

While no specific studies on the stereoisomers of this compound have been reported, research on other chiral indole derivatives provides valuable insights. For example, in a study of 1,3-disubstituted tryptoline (B14887) derivatives, the stereochemistry at the C1 and C3 positions was found to be critical for their cytotoxic effects on HeLa cells. mdpi.comresearchgate.net Similarly, the synthesis and biological evaluation of the four stereoisomers of a pyridazinone derivative containing two asymmetric centers revealed distinct pharmacological profiles for each isomer, with one isomer showing a superior combination of vasodilator and beta-adrenergic antagonist activity. nih.gov These examples underscore the importance of stereochemistry in determining the biological activity of drug candidates. nih.gov

Therefore, if a chiral center were to be introduced into the this compound scaffold, for instance by substitution on the methylene (B1212753) bridge if one were present, or by creating a chiral axis, it would be essential to separate and evaluate the individual enantiomers to fully characterize their pharmacological properties.

Development of SAR Models from Experimental and Computational Data

Quantitative Structure-Activity Relationship (QSAR) and pharmacophore modeling are powerful computational tools used to understand the relationship between the chemical structure of a compound and its biological activity. nih.govnih.gov These models can guide the design of new, more potent analogs.

Although no specific QSAR or pharmacophore models have been published for the this compound scaffold, the general approach to developing such models is well-established. The process would involve:

Data Collection: A dataset of structurally related compounds with their corresponding biological activities (e.g., IC50 values) would be compiled.

Descriptor Calculation: Various molecular descriptors (e.g., electronic, steric, hydrophobic) would be calculated for each compound in the dataset.

Model Generation: Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), would be used to build a mathematical equation that correlates the descriptors with the biological activity.

Model Validation: The predictive power of the generated QSAR model would be assessed using internal and external validation techniques.

Pharmacophore models identify the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic groups) that are necessary for a molecule to bind to a specific biological target. Such a model for the this compound scaffold would highlight the key interaction points within the binding site of its target protein.

The development of robust QSAR and pharmacophore models for this scaffold would be highly beneficial for the rational design of novel and more effective therapeutic agents.

Applications of 4 6 Methoxypyridin 2 Yl 1h Indole in Chemical Biology Research

Development as Molecular Probes for Target Validation

There is no available research on the development or use of 4-(6-methoxypyridin-2-yl)-1H-indole as a molecular probe for target validation.

Use in Mechanism-of-Action Studies

No published studies were found that utilize this compound in mechanism-of-action studies.

Application in Phenotypic Screening Libraries

There is no information to suggest that this compound has been included in phenotypic screening libraries or any results from such screenings.

Contribution to Understanding Biological Pathways

No research is available that describes the contribution of this compound to the understanding of any biological pathways.

Compound Names Mentioned

Future Research Directions for 4 6 Methoxypyridin 2 Yl 1h Indole

Exploration of Novel Synthetic Routes

The synthesis of bi-heterocyclic compounds like 4-(6-methoxypyridin-2-yl)-1H-indole is foundational to any research program. While classical methods exist, future research should focus on developing more efficient, scalable, and environmentally benign synthetic strategies.

Key areas for exploration include:

Transition-Metal Catalyzed Cross-Coupling: Modern cross-coupling reactions are the cornerstone of constructing C-C bonds between aryl systems. acs.org Research should systematically evaluate various palladium- and nickel-catalyzed methods, such as the Suzuki-Miyaura (using a boronic acid/ester derivative of one heterocycle) and Stille (using an organostannane derivative) couplings. acs.orgyoutube.com Iron-catalyzed cross-coupling presents a cheaper and more sustainable alternative that warrants investigation. nih.gov The development of protocols that minimize catalyst loading and utilize milder reaction conditions will be crucial for large-scale synthesis.

Direct C-H Arylation: A more atom-economical approach involves the direct C-H functionalization of the indole (B1671886) ring with a suitably activated pyridine (B92270) derivative. This strategy avoids the pre-functionalization of the indole, reducing the number of synthetic steps. Future work could focus on optimizing reaction conditions, including the choice of catalyst (e.g., Pd, Ru, Rh) and directing groups to ensure high regioselectivity at the C4 position of the indole.

Mechanochemical Synthesis: Ball-milling and other mechanochemical techniques offer a solvent-free or low-solvent alternative to traditional solution-phase synthesis. acs.orgacs.org Exploring the feasibility of synthesizing this compound under these conditions could lead to a greener, more efficient process, potentially enabling access to novel polymorphs or improving reaction kinetics. acs.org

Flow Chemistry: Continuous flow synthesis can offer significant advantages in terms of safety, scalability, and process control, particularly for reactions that are exothermic or involve hazardous reagents. Adapting optimized batch-synthesis protocols to a flow chemistry setup would be a significant step towards the efficient and reproducible production of the target compound for extensive biological screening.

Table 1: Comparison of Potential Synthetic Routes

Synthetic Strategy Potential Starting Materials Key Advantages Potential Challenges
Suzuki-Miyaura Coupling 4-Bromo-1H-indole and (6-methoxypyridin-2-yl)boronic acid High functional group tolerance; commercially available reagents. Pre-functionalization of both coupling partners required.
Stille Coupling 4-Bromo-1H-indole and 2-(tributylstannyl)-6-methoxypyridine Mild reaction conditions. Toxicity and removal of organotin byproducts. youtube.com
Direct C-H Arylation 1H-Indole and 2-bromo-6-methoxypyridine (B1266871) High atom economy; fewer synthetic steps. Achieving high regioselectivity; harsh conditions may be required.

| Mechanochemical Synthesis | 4-Iodo-1H-indole and 2-bromo-6-methoxypyridine with a metal catalyst | Reduced solvent waste; potential for novel reactivity. acs.org | Scalability; optimization of milling parameters (frequency, time). |

Advanced Mechanistic Characterization

A deep understanding of the structural and electronic properties of this compound is essential for predicting its behavior in biological systems and for rationally designing second-generation analogs.

Future characterization should employ a combination of spectroscopic and computational methods:

Spectroscopic Analysis: Comprehensive analysis using advanced NMR techniques (e.g., 2D-NMR such as HSQC, HMBC) will confirm the connectivity and spatial relationships between the two heterocyclic rings. FTIR and Raman spectroscopy can provide insight into the vibrational modes and the nature of the N-H bond of the indole, which is crucial for hydrogen bonding interactions. nih.gov UV-Visible and fluorescence spectroscopy can define the photophysical properties of the molecule, which is important for developing fluorescent probes. scilit.com

Computational Modeling: Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) calculations will be invaluable for understanding the molecule's electronic structure. mdpi.comdntb.gov.ua These methods can be used to calculate the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, predict the UV-Vis absorption spectrum, and determine the ground and excited state dipole moments. scilit.comresearchgate.net This information helps in understanding the molecule's reactivity and potential for intramolecular charge transfer. scilit.com

Quantum Theory of Atoms in Molecules (QTAIM): This computational technique can be used to analyze the electron density distribution and characterize non-covalent interactions, such as hydrogen bonds and van der Waals forces, that stabilize the molecule's conformation. dntb.gov.uaresearchgate.net Understanding these intramolecular forces is key to predicting how the molecule will interact with a biological target.

Table 2: Proposed Techniques for Advanced Mechanistic Characterization

Technique Information Gained Purpose
2D-NMR Spectroscopy Precise proton and carbon assignments; through-bond and through-space correlations. Unambiguous structure elucidation.
FTIR/Raman Spectroscopy Vibrational frequencies of functional groups (e.g., indole N-H). Characterize hydrogen bonding potential. nih.gov
Density Functional Theory (DFT) Optimized geometry, electronic structure, HOMO-LUMO gap, electrostatic potential. Predict reactivity and sites for electrophilic/nucleophilic attack. scilit.commdpi.com
Time-Dependent DFT (TD-DFT) Electronic transition energies and oscillator strengths. Interpret experimental UV-Vis spectra and predict photophysical properties. researchgate.net

| QTAIM Analysis | Bond critical points and electron density topology. | Characterize intramolecular non-covalent interactions. dntb.gov.ua |

Expansion of Structure-Activity Relationship Studies

The core scaffold of this compound offers multiple points for chemical modification to explore and optimize biological activity. A systematic Structure-Activity Relationship (SAR) study is a critical next step. nih.govresearchgate.net Many indole- and pyridine-containing compounds show promise as inhibitors of protein kinases, sirtuins, or as modulators of ion channels. nih.govnih.govnih.gov

A focused SAR campaign should investigate the following modifications:

Indole N1-Substitution: Alkylation or arylation at the N1 position of the indole can significantly alter the molecule's steric and electronic properties, as well as its hydrogen bond donating capacity. Introducing various substituents, from small alkyl groups to larger aromatic rings, will probe the importance of the N-H group for target binding.

Modification of the Methoxy (B1213986) Group: The methoxy group on the pyridine ring is a key feature. Replacing it with other alkoxy groups of varying chain lengths (e.g., ethoxy, propoxy) or with electron-withdrawing (e.g., trifluoromethoxy) or hydrogen-bonding groups (e.g., hydroxy) will clarify its role in target engagement. nih.gov

Positional Isomerism: Synthesizing and testing isomers, for example, by moving the methoxy group to other positions on the pyridine ring (e.g., 4- or 5-position) or by changing the point of attachment to the indole (e.g., C5 or C6), will provide crucial information on the required geometry for biological activity. nih.gov

Substitution on the Indole and Pyridine Rings: Introducing a variety of substituents (e.g., halogens, alkyl, nitro, amino groups) at the vacant positions on both the indole and pyridine rings will allow for a fine-tuning of the molecule's lipophilicity, polarity, and electronic distribution.

Table 3: Hypothetical SAR Data for a Kinase Inhibition Assay

Compound Modification Indole N1-Substituent Pyridine R-Group Kinase IC₅₀ (nM)
Parent This compound H 6-OCH₃ 500
Analog 1 N1-Methylation CH₃ 6-OCH₃ 250
Analog 2 N1-Benzylation CH₂Ph 6-OCH₃ >10,000
Analog 3 O-Demethylation H 6-OH 800
Analog 4 Methoxy Isomer H 4-OCH₃ 1,500

| Analog 5 | Indole C5-Fluorination | H | 6-OCH₃ | 120 |

Development of Advanced Research Tools and Probes

To investigate the mechanism of action and identify the cellular targets of this compound, it is essential to develop chemical probes derived from this scaffold. mskcc.orgresearchgate.net Such tools are indispensable in chemical biology for target validation and studying biological pathways. nih.gov

Future research should focus on creating:

Fluorescent Probes: By conjugating a fluorophore (e.g., fluorescein, rhodamine, or a smaller fluorogenic group) to a non-critical position on the molecule, a fluorescent probe can be created. rsc.org This would enable visualization of the compound's subcellular localization using techniques like fluorescence microscopy and flow cytometry, providing clues about its potential site of action.

Affinity-Based Probes: Attaching a reactive group (e.g., photo-affinity label like a benzophenone (B1666685) or diazirine) or a biotin (B1667282) tag allows for target identification experiments. mskcc.org A biotinylated probe can be used in pull-down assays coupled with mass spectrometry to isolate and identify binding proteins from cell lysates.

Radiolabeled Analogs: Introducing a radioactive isotope (e.g., ¹⁴C, ³H, or ¹⁸F for PET imaging) would enable quantitative analysis of the compound's distribution, metabolism, and target engagement in vitro and in vivo.

Table 4: Potential Research Probes and Their Applications

Probe Type Structural Modification Research Application Technique
Fluorescent Probe Conjugation of a fluorophore to the indole N1 position. Subcellular localization studies. Confocal Microscopy, Flow Cytometry.
Affinity Probe Attachment of a biotin tag via a linker to the pyridine 5-position. Identification of protein binding partners. Affinity Purification, Mass Spectrometry.
Photo-affinity Probe Incorporation of a diazirine group on the indole ring. Covalent capture of target proteins for identification. Photo-crosslinking, SDS-PAGE, Mass Spectrometry.

| Radiolabeled Probe | Synthesis with ¹⁴C or ³H. | Quantitative pharmacokinetic and pharmacodynamic studies. | Scintillation Counting, Autoradiography. |

Q & A

Q. What are the recommended synthetic routes for 4-(6-methoxypyridin-2-yl)-1H-indole, and how can intermediates be characterized?

Methodological Answer: A common approach involves multi-step cross-coupling reactions. For example, Suzuki-Miyaura coupling can link the pyridine and indole moieties. Key intermediates (e.g., 6-methoxy-2-boronic acid pyridine derivatives) should be characterized using 1H^1H-/13C^{13}C-NMR and high-resolution mass spectrometry (HRMS) to confirm regioselectivity. Purity can be assessed via HPLC with UV detection (210–300 nm) .

Q. How do the solubility and stability of this compound influence experimental design in biological assays?

Methodological Answer: The compound’s low aqueous solubility (common in indole derivatives) necessitates dissolution in DMSO followed by dilution in buffer (final DMSO ≤ 0.1%). Stability under physiological conditions (pH 7.4, 37°C) should be monitored via LC-MS over 24 hours. Precipitation or degradation >10% requires formulation optimization (e.g., cyclodextrin encapsulation) .

Q. What spectroscopic techniques are critical for structural confirmation?

Methodological Answer:

  • NMR : 1H^1H-NMR identifies methoxy (-OCH3_3) and indole NH protons. 13C^{13}C-NMR confirms substitution patterns (e.g., pyridine C-2 vs. C-4 positions).
  • FT-IR : Detects indole N-H stretches (~3400 cm1^{-1}) and methoxy C-O bonds (~1250 cm1^{-1}).
  • HRMS : Validates molecular weight (theoretical for C14_{14}H12_{12}N2_2O: 224.0954 g/mol) with <2 ppm error .

Advanced Research Questions

Q. How can computational methods optimize the synthesis of this compound?

Methodological Answer: Quantum chemical calculations (e.g., DFT) predict reaction pathways and transition states. For example, Gibbs free energy barriers can identify optimal catalysts (e.g., Pd(PPh3_3)4_4 vs. XPhos). Machine learning models trained on similar indole syntheses can recommend solvent systems (e.g., toluene/EtOH vs. DMF/H2_2O) to maximize yield .

Q. How do researchers resolve contradictions in biological activity data across studies?

Methodological Answer:

  • Meta-analysis : Compare IC50_{50} values from independent studies using standardized assays (e.g., kinase inhibition vs. cytotoxicity).
  • Dose-response validation : Re-test the compound under controlled conditions (fixed DMSO concentration, cell line authentication).
  • Structural analogs : Synthesize derivatives (e.g., 4-(pyridin-2-yl)-1H-indole) to isolate the role of the methoxy group .

Q. What factorial design strategies improve yield in large-scale synthesis?

Methodological Answer: A 23^3 factorial design evaluates three factors: catalyst loading (5–10 mol%), temperature (80–120°C), and reaction time (12–24 hours). Response surface methodology (RSM) identifies interactions (e.g., higher catalyst loading reduces time but increases cost). Central composite design (CCD) optimizes conditions for >85% yield .

Q. How can structure-activity relationship (SAR) studies guide derivatization?

Methodological Answer:

  • Bioisosteric replacement : Replace the methoxy group with -CF3_3 or -OCF3_3 to enhance metabolic stability.
  • Positional scanning : Synthesize 5-(6-methoxypyridin-2-yl)-1H-indole to assess positional effects on target binding.
  • Pharmacophore mapping : Overlay docked conformations (e.g., using AutoDock Vina) to identify critical hydrogen-bonding motifs .

Q. What precautions are necessary for handling hygroscopic batches of this compound?

Methodological Answer: Store under inert gas (N2_2/Ar) at −20°C with desiccants (molecular sieves). Before use, dry samples in a vacuum oven (40°C, 12 hours) and confirm water content via Karl Fischer titration (<0.5% w/w). For air-sensitive reactions, employ Schlenk-line techniques .

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